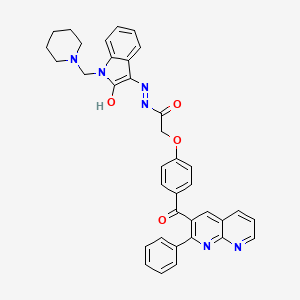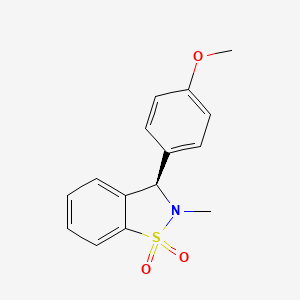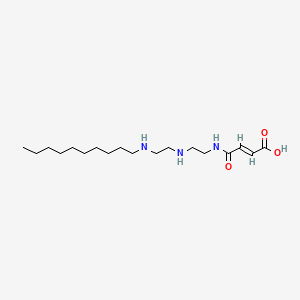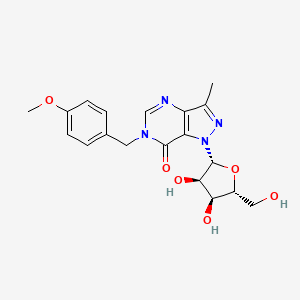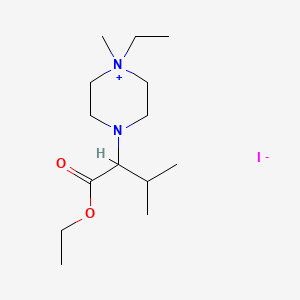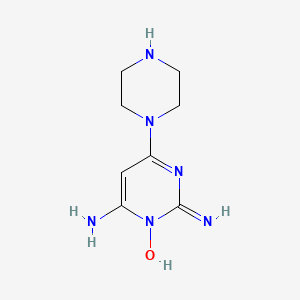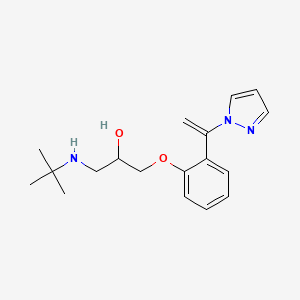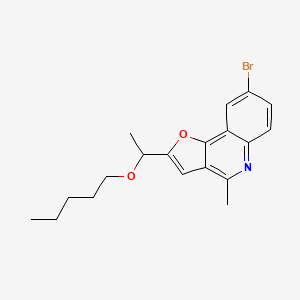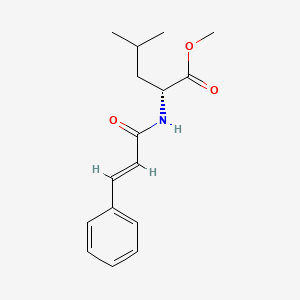
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is a complex organic compound that features a piperazine ring, a thienyl group, and a chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The thienyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the piperazine derivative with 4-chlorophenoxyacetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the chlorophenoxyacetate moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl acetate
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-bromophenoxy)acetate
- 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-methylphenoxy)acetate
Uniqueness
2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and stability. This compound’s specific combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile molecule in research and industry.
Properties
CAS No. |
85607-45-0 |
|---|---|
Molecular Formula |
C18H19ClN2O4S |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClN2O4S/c19-13-3-5-14(6-4-13)25-12-16(22)24-10-9-21-8-7-20-18(23)17(21)15-2-1-11-26-15/h1-6,11,17H,7-10,12H2,(H,20,23) |
InChI Key |
HCFUWRMPMNKJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)CCOC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


